molecular formula C7H5BrN2O B13029521 2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile

2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile

Cat. No.: B13029521
M. Wt: 213.03 g/mol
InChI Key: MMKYHKAMHMNWRV-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H5BrN2O. It is a pale-yellow to brown solid that is used in various chemical syntheses. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of pharmaceuticals and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile typically involves the bromination of 3-hydroxypyridine followed by a nucleophilic substitution reaction with acetonitrile. The process can be summarized as follows:

    Bromination: 3-hydroxypyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 5-bromo-3-hydroxypyridine.

    Nucleophilic Substitution: The brominated product is then reacted with acetonitrile in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

2-(5-bromo-3-hydroxypyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H5BrN2O/c8-5-3-7(11)6(1-2-9)10-4-5/h3-4,11H,1H2

InChI Key

MMKYHKAMHMNWRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)CC#N)Br

Origin of Product

United States

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